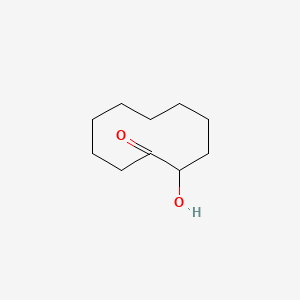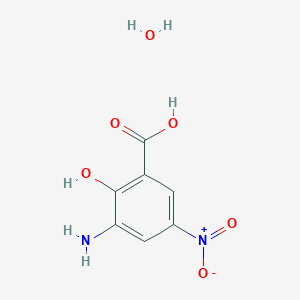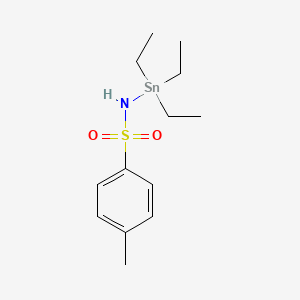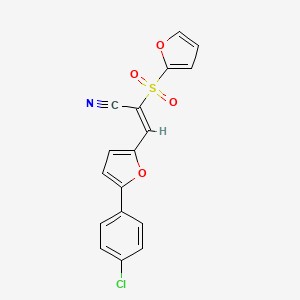![molecular formula C24H17N3O3 B11961515 2-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11961515.png)
2-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((E)-{[(2-phenyl-4-quinolinyl)carbonyl]hydrazono}methyl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a quinoline ring system fused with a phenyl group and a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-{[(2-phenyl-4-quinolinyl)carbonyl]hydrazono}methyl)benzoic acid typically involves multiple steps, starting with the preparation of 2-phenyl-4-quinolinecarboxylic acid. This intermediate can be synthesized through the reaction of 2-phenylquinoline with carboxylating agents under controlled conditions. The subsequent steps involve the formation of the hydrazono group and the final coupling with benzoic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-((E)-{[(2-phenyl-4-quinolinyl)carbonyl]hydrazono}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring and the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include various quinoline and benzoic acid derivatives, which can be further utilized in medicinal chemistry and other applications.
Applications De Recherche Scientifique
2-((E)-{[(2-phenyl-4-quinolinyl)carbonyl]hydrazono}methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry.
Industry: Its unique structure and properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((E)-{[(2-phenyl-4-quinolinyl)carbonyl]hydrazono}methyl)benzoic acid involves its interaction with specific molecular targets, such as histone deacetylases. By inhibiting these enzymes, the compound can modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the regulation of acetylation levels of histone proteins, which play a crucial role in cellular functions and activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4-quinolinecarboxylic acid: A precursor in the synthesis of the target compound, known for its role in medicinal chemistry.
2-Phenylquinoline: Another related compound with applications in organic synthesis and medicinal chemistry.
Cinchophen: A compound with a similar quinoline structure, used historically as an anti-inflammatory agent.
Uniqueness
2-((E)-{[(2-phenyl-4-quinolinyl)carbonyl]hydrazono}methyl)benzoic acid stands out due to its combined structural features of quinoline, phenyl, and benzoic acid moieties, which contribute to its unique chemical and biological properties. Its potential as a histone deacetylase inhibitor further distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C24H17N3O3 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
2-[(E)-[(2-phenylquinoline-4-carbonyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C24H17N3O3/c28-23(27-25-15-17-10-4-5-11-18(17)24(29)30)20-14-22(16-8-2-1-3-9-16)26-21-13-7-6-12-19(20)21/h1-15H,(H,27,28)(H,29,30)/b25-15+ |
Clé InChI |
FCVAMEOVZQXBQR-MFKUBSTISA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-[({2-[(5-chloro-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11961433.png)
![2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11961436.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961447.png)

![2-hydroxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B11961457.png)

![Ethyl n-[(benzyloxy)carbonyl]alanylalaninate](/img/structure/B11961476.png)


![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961492.png)

![4-Methyl-N-[3-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide](/img/structure/B11961513.png)
![(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol](/img/structure/B11961521.png)
